5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carboxylic acid
Overview
Description
5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carboxylic acid is a compound with the molecular formula C₁₃H₈O₂S₃ and a molecular weight of 292.396 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in various fields, including material science, medicinal chemistry, and organic electronics .
Preparation Methods
The synthesis of 5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of alpha-terthiophene with carbon dioxide under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures and pressures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, thiophene derivatives can interact with enzymes and receptors, modulating their activity. For example, they may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carboxylic acid can be compared with other thiophene derivatives such as:
2-carboxy-terthiophene: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
2,2’5’,2"-terthiophene-5-carboxylic acid: Another closely related compound with distinct properties and uses.
The uniqueness of this compound lies in its specific arrangement of thiophene rings and carboxylic acid group, which imparts unique chemical and physical properties, making it suitable for specific applications in material science and medicinal chemistry .
Properties
IUPAC Name |
5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2S3/c14-13(15)12-6-5-11(18-12)10-4-3-9(17-10)8-2-1-7-16-8/h1-7H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUORRMUDVBMZFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236150 | |
Record name | (2,2':5',2''-Terthiophene)-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87145-85-5 | |
Record name | (2,2':5',2''-Terthiophene)-5-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087145855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,2':5',2''-Terthiophene)-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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